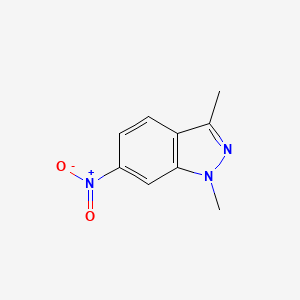

1,3-Dimethyl-6-nitro-1H-indazole

Description

Historical Context and Significance of Indazole Derivatives in Synthetic Chemistry

The synthesis of indazole was first reported by Fischer in 1883. semanticscholar.org Since then, a plethora of synthetic methods have been developed, reflecting the enduring interest in this heterocyclic system. semanticscholar.org Indazole derivatives are integral components in numerous commercially available drugs, highlighting their pharmacological relevance. nih.govresearchgate.net Their applications span a wide range of therapeutic areas, including acting as anti-inflammatory, antimicrobial, and antitumor agents. nih.govnih.govresearchgate.net The development of novel synthetic routes to functionalized indazoles remains an active area of research, driven by the quest for new therapeutic agents and materials with tailored properties. researchgate.net

Overview of Indazole Isomerism and Tautomerism

Indazole can exist in different isomeric forms, with the position of the nitrogen atoms in the pyrazole (B372694) ring defining the specific isomer. The two most common tautomeric forms are 1H-indazole and 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net This tautomerism significantly influences the chemical reactivity, physical properties, and biological activity of indazole derivatives. nih.gov The less common 3H-indazole is generally unstable and lacks heteroaromatic character. nih.gov

The position of substituents on the indazole ring can also lead to constitutional isomers. For instance, the methylation of 3-methyl-6-nitro-1H-indazole can yield both 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole. These isomers differ in the placement of the methyl group on the nitrogen atoms of the pyrazole ring.

Academic Research Trajectories for Substituted Indazoles

Academic research on substituted indazoles is largely driven by their potential applications in medicine and materials science. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, selective, and environmentally friendly methods for the synthesis of substituted indazoles. researchgate.netaustinpublishinggroup.com This includes the use of palladium-catalyzed cross-coupling reactions and multi-component reactions. austinpublishinggroup.com

Exploration of Biological Activities: A significant portion of research is dedicated to the synthesis and evaluation of indazole derivatives for various biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. nih.govsemanticscholar.orgnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in this area to optimize the therapeutic potential of these compounds. nih.gov

Investigation of Physicochemical Properties: Understanding the fundamental properties of substituted indazoles, such as their tautomerism, electronic structure, and intermolecular interactions, is essential for designing molecules with specific functions. nih.govumich.edu

Specific Research Focus on this compound

The compound this compound has been a subject of specific research interest, primarily as a key intermediate in the synthesis of other functionalized indazole derivatives.

A common synthetic route to this compound involves the methylation of 3-methyl-6-nitro-1H-indazole. nih.gov This reaction often produces a mixture of the N1- and N2-methylated isomers, namely this compound and 2,3-dimethyl-6-nitro-2H-indazole, which can be separated by silica (B1680970) gel column chromatography. nih.gov One reported method utilizes dimethyl carbonate in the presence of triethylene diamine in DMF, followed by purification to isolate the desired this compound. nih.gov

The subsequent reduction of the nitro group in this compound provides access to 1,3-dimethyl-6-amino-1H-indazole. nih.gov This amino derivative serves as a versatile building block for the synthesis of a variety of other compounds with potential biological activities. nih.gov For example, it has been used to synthesize novel derivatives that have been evaluated as anticancer agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTULKJFQZYUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dimethyl 6 Nitro 1h Indazole

Precursor Synthesis and Derivatization Routes

The preparation of 3-methyl-6-nitro-1H-indazole can be approached in several ways, primarily involving either the nitration of a pre-formed methyl-indazole ring or the cyclization of a pre-nitrated aniline (B41778) derivative.

One common method involves the direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid. liskonchem.comliskonchem.com In this process, 3-methylindazole is dissolved in concentrated sulfuric acid, and nitric acid is added slowly while maintaining low temperatures (0–5°C) to control the reaction and minimize by-products. liskonchem.com

An alternative route starts with a substituted aniline. For instance, 2-ethyl-5-nitroaniline (B1661927) can be dissolved in glacial acetic acid and treated with tert-butyl nitrite. chemicalbook.com This reaction proceeds through diazotization followed by an intramolecular cyclization to form the 3-methyl-6-nitroindazole ring system in high yield. chemicalbook.com This method builds the indazole ring with the nitro group already in the desired position. chemicalbook.com Following the reaction, the product is typically isolated and purified from the acetic acid solvent. chemicalbook.com

A general synthesis pathway for indazoles that can be adapted for this intermediate is the reductive cyclization of ortho-nitro-ketoximes. semanticscholar.org For example, 2-nitro-acetophenone oxime can be converted to 3-methyl-1H-indazole under catalytic conditions. semanticscholar.org Subsequent nitration would yield the desired intermediate.

The introduction of the nitro group at the C6 position of the indazole ring is a critical step that dictates the synthetic strategy. The two main approaches are direct nitration of the indazole core and cyclization of a nitro-containing precursor.

Direct Nitration: This is a straightforward method where 3-methylindazole is treated with a nitrating agent, typically a combination of concentrated nitric acid and sulfuric acid. liskonchem.com This electrophilic aromatic substitution reaction introduces the nitro group onto the benzene (B151609) portion of the bicyclic system. The position of nitration is directed by the existing ring structure, leading to the 6-nitro derivative. liskonchem.com While the process is simple, it requires careful control of reaction conditions to prevent the formation of unwanted isomers and other nitration by-products. liskonchem.com

Cyclization of a Nitrated Precursor: This strategy incorporates the nitro group into the starting material before the indazole ring is formed. A widely used method involves the diazotization of 2-alkylanilines. semanticscholar.org Specifically for 6-nitroindazoles, a 5-nitroaniline derivative serves as the starting point. For the synthesis of 3-methyl-6-nitro-1H-indazole, 2-ethyl-5-nitroaniline is a suitable precursor. chemicalbook.com Treatment with an alkyl nitrite, such as tert-butyl nitrite, in acetic acid induces diazotization of the amino group, which is followed by a spontaneous ring closure to form the pyrazole (B372694) ring fused to the nitro-substituted benzene ring. chemicalbook.com This approach offers high regioselectivity for the nitro group's position.

N-Alkylation Strategies for Regioselective Dimethylation

Once 3-methyl-6-nitro-1H-indazole is obtained, the final step is the introduction of a second methyl group. This N-alkylation presents a significant challenge regarding regioselectivity, as the reaction can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers. beilstein-journals.orgnih.gov The synthesis of 1,3-dimethyl-6-nitro-1H-indazole specifically requires methylation at the N1 position.

A documented synthesis uses dimethyl carbonate as the methylating agent in the presence of a base like triethylenediamine in a DMF solvent. nih.govresearchgate.net This reaction produces a mixture of this compound (the N1-alkylated product) and 2,3-dimethyl-6-nitro-2H-indazole (the N2-alkylated product), which must then be separated by methods such as silica (B1680970) gel column chromatography to isolate the desired N1 isomer. nih.govresearchgate.net

The regiochemical outcome of indazole N-alkylation is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions. nih.govbeilstein-journals.org The indazole anion, formed upon deprotonation, is mesomeric, meaning the negative charge is delocalized between the N1 and N2 atoms. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.govbeilstein-journals.org Consequently, N1-substituted indazoles are often the more thermodynamically stable products, while N2-substituted indazoles can be the kinetically favored products. beilstein-journals.orgconnectjournals.com

Control over selectivity can be achieved by manipulating the reaction pathway to favor either kinetic or thermodynamic control. connectjournals.com Mechanistic hypotheses suggest that the formation of tight ion pairs versus solvent-separated ion pairs is a key determinant of regioselectivity. nih.govbeilstein-journals.org Chelation of the cation (from the base) between the N2 nitrogen and an electron-rich substituent at the C3 or C7 position can block the N2 position, thereby directing the alkylating agent to the N1 position. beilstein-journals.orgnih.govbeilstein-journals.org

The choice of solvent, temperature, and reaction time has a profound impact on the ratio of N1 to N2 alkylated products.

Solvent Polarity:

Low-polarity solvents like tetrahydrofuran (B95107) (THF) tend to favor the formation of tight ion pairs. nih.govbeilstein-journals.org When a base like sodium hydride (NaH) is used in THF, high N1-selectivity is often observed, particularly for indazoles with an electron-withdrawing group at the C3 position that can participate in chelation with the sodium cation. beilstein-journals.orgnih.govbeilstein-journals.org

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective at solvating cations, leading to solvent-separated ion pairs. nih.govbeilstein-journals.org This diminishes the directing effect of chelation, often resulting in a mixture of N1 and N2 isomers where steric factors may play a more dominant role. nih.govbeilstein-journals.org However, in some cases, using DMF can allow for an equilibration process that ultimately favors the more thermodynamically stable N1 product. nih.govbeilstein-journals.org

Non-polar solvents like toluene (B28343) or 1,4-dioxane (B91453) may be unsuitable if the base has poor solubility, though increasing the temperature can sometimes overcome this limitation. beilstein-journals.orgnih.govbeilstein-journals.org

Temperature and Time:

Lower temperatures and shorter reaction times generally favor the kinetically controlled product, which is often the N2-isomer. connectjournals.com

Higher temperatures and longer reaction times can promote a thermodynamic equilibrium, leading to a higher proportion of the more stable N1-isomer. nih.govconnectjournals.com For example, increasing the reaction temperature from room temperature to 50°C has been shown to drive a reaction to completion while maintaining excellent N1-regiocontrol. nih.gov

Interactive Data Table: Effect of Reaction Conditions on Indazole Alkylation

| Condition | Solvent | Base | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| N1-Selective | THF | NaH | 0°C to 50°C | High N1-selectivity, especially with C3 chelating groups. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Mixture | DMF | K₂CO₃ | 120°C | Mixture of N1 and N2 isomers. | nih.gov |

| N2-Kinetic | - | - | Lower Temp | Favors N2-product formation. | connectjournals.com |

| N1-Thermodynamic | - | - | Higher Temp | Favors N1-product formation. | connectjournals.com |

The choice of the methylating agent is a critical factor in controlling the regioselectivity of the alkylation of 3-methyl-6-nitro-1H-indazole. Different reagents exhibit different reactivities and can lead to varying ratios of N1 and N2 products.

Dimethyl Sulfate (B86663) and Iodomethane (Methyl Iodide) are common and reactive alkylating agents. However, when used for the methylation of 6-nitro-1H-indazole, they frequently produce mixtures of the N1-methyl and N2-methyl isomers with poor regioselectivity. beilstein-journals.orgnih.govresearchgate.net For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate can yield an almost 1:1 mixture of the two isomers. researchgate.net

Dimethyl Carbonate is considered a more environmentally friendly methylating reagent. google.com It has been successfully used to synthesize this compound, although it also yields a mixture of N1 and N2 isomers that requires subsequent chromatographic separation. nih.govresearchgate.netgoogle.com

Trimethyloxonium Tetrafluoroborate (Meerwein's reagent) is a powerful methylating agent. In some contexts, it has been reported to provide good regioselectivity. researchgate.net However, for the methylation of 3-methyl-6-nitro-1H-indazole, it has been shown to favor the N2 position, yielding 2,3-dimethyl-6-nitro-2H-indazole as the major product. google.com

Trimethyl Orthoformate has been used for the regioselective synthesis of N2-alkyl-2H-indazoles. connectjournals.com The proposed mechanism involves a thermodynamically controlled intramolecular rearrangement, which achieves high regioselectivity for the N2 position. connectjournals.com

Interactive Data Table: Effect of Methylating Reagents on 6-Nitroindazole (B21905)

| Methylating Reagent | Typical Conditions | Common Outcome | Reference |

|---|---|---|---|

| Dimethyl Sulfate | KOH, 45°C | ~1:1 mixture of N1 and N2 isomers. | researchgate.net |

| Iodomethane (Methyl Iodide) | K₂CO₃, DMF | Mixture of N1 and N2 isomers. | beilstein-journals.orgnih.govresearchgate.net |

| Dimethyl Carbonate | Base (e.g., DBU), DMF, 100°C | Mixture of N1 and N2 isomers, requires separation. | nih.govresearchgate.netgoogle.com |

| Trimethyloxonium Tetrafluoroborate | Acetone (B3395972) | High yield of N2 isomer (2,3-dimethyl). | google.com |

Mechanism and Control of N1- versus N2-Alkylation Regioselectivity

Thermodynamic versus Kinetic Control in Alkylation

The alkylation of 3-methyl-6-nitro-1H-indazole presents a classic case of thermodynamic versus kinetic control, which dictates the regioselectivity of the methylation process. libretexts.orgyoutube.comyoutube.comyoutube.com The indazole ring possesses two potential nucleophilic nitrogen atoms, N1 and N2, leading to the formation of two possible isomers: this compound (the N1-alkylated product) and 2,3-dimethyl-6-nitro-2H-indazole (the N2-alkylated product).

Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. chemicalbook.com Consequently, the N1-alkylated product, this compound, is the thermodynamically favored isomer. beilstein-journals.org In contrast, the N2-alkylated product is often the kinetically favored product, meaning it is formed faster under certain conditions. libretexts.orgmasterorganicchemistry.com

The choice of reaction conditions, such as temperature, solvent, and base, can influence whether the reaction proceeds under thermodynamic or kinetic control. libretexts.orgyoutube.com

Thermodynamic Control : Higher reaction temperatures and longer reaction times can allow for an equilibrium to be established between the two isomers, favoring the formation of the more stable 1,3-dimethyl isomer. libretexts.orgyoutube.comyoutube.com Some studies have shown that isomerisation from the N2-substituted product to the more stable N1-regioisomer can occur. beilstein-journals.org

Kinetic Control : Lower temperatures and the use of strong, sterically hindered bases tend to favor the kinetic product, as the less sterically hindered N2 position is more readily accessible for alkylation. youtube.commasterorganicchemistry.com

A reaction yielding more of the thermodynamic product is under thermodynamic control, while a reaction yielding more of the kinetic product is under kinetic control. libretexts.org The ability to manipulate these conditions is crucial for selectively synthesizing the desired this compound isomer.

Managing Isomeric Byproduct Formation (e.g., 2,3-Dimethyl-6-nitro-2H-indazole)

A significant challenge in the synthesis of this compound is the concurrent formation of its isomer, 2,3-dimethyl-6-nitro-2H-indazole. nih.govresearchgate.net The separation of these isomers can be difficult and often requires chromatographic techniques, such as silica gel column chromatography, which can be costly and time-consuming on an industrial scale. researchgate.net Therefore, managing the formation of this byproduct is a key aspect of process optimization.

Strategies to minimize the formation of the 2,3-dimethyl isomer and enhance the yield of the desired 1,3-dimethyl isomer often involve careful selection of alkylating agents, solvents, and catalysts, as will be discussed in subsequent sections.

The formation of both N1 and N2 alkylated isomers stems from the ambident nucleophilic nature of the indazole anion, which is generated upon deprotonation of the starting material, 3-methyl-6-nitro-1H-indazole. The distribution of the negative charge between the N1 and N2 atoms makes both positions susceptible to electrophilic attack by the alkylating agent.

The electronic and steric environment of the indazole ring plays a crucial role in determining the ratio of the two isomers. The presence of the nitro group at the 6-position, an electron-withdrawing group, influences the electron density at both nitrogen atoms. Theoretical calculations and experimental observations have been employed to understand the factors governing the regioselectivity of the alkylation reaction. nih.gov The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the formation of N1-CH2OH derivatives. nih.gov

Optimization of Reaction Yields and Purity

Achieving high yields and purity of this compound is paramount for its use as a chemical intermediate. Optimization strategies focus on several key reaction parameters.

The choice of catalyst or base is critical in directing the alkylation towards the desired N1 position and accelerating the reaction rate.

Triethylene Diamine (TEDA) : In a documented synthesis, triethylene diamine was used as a catalyst in the reaction of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in DMF. nih.govresearchgate.net This reaction yielded a mixture of the 1,3-dimethyl and 2,3-dimethyl isomers. nih.govresearchgate.net

Potassium Carbonate : The addition of potassium carbonate has been shown to accelerate methylation reactions. In some cases, its use can lead to the completion of the reaction in a shorter time frame with high yields.

Other Bases : Other bases such as sodium hydride (NaH) have been investigated for the N-alkylation of indazoles, with the combination of NaH in tetrahydrofuran (THF) showing high selectivity for N1-alkylation for a range of substituted indazoles. beilstein-journals.org

The selection of the appropriate base is often a balance between reactivity, selectivity, cost, and safety.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) has emerged as a "green" methylating agent, offering a safer alternative to traditional reagents like dimethyl sulfate and methyl iodide, which are highly toxic and carcinogenic. google.commdpi.com

The use of DMC in the synthesis of dimethylated nitroindazoles has been successfully demonstrated. nih.govresearchgate.netgoogle.com A method using dimethyl carbonate in DMF at 80°C has been reported to achieve high yields of the methylated product. The low toxicity and biodegradability of DMC make it a preferred choice for industrial-scale synthesis that adheres to Good Manufacturing Practice (GMP) standards. mdpi.comgoogle.com

The solvent plays a crucial role in the alkylation of indazoles, influencing reaction rates, selectivity, and the solubility of reactants and products.

Polar Aprotic Solvents : Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to enhance reactivity. These solvents can stabilize the transition state of the reaction.

Solvent Optimization : Studies have shown that replacing DMF with other solvents like acetone or tetrahydrofuran (THF) can lead to a decrease in reaction efficiency, highlighting the importance of solvent choice. The reaction of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate has been carried out in various organic solvents, including DMF, DMSO, and acetone. google.comgoogle.com

The selection of the optimal solvent system is a critical step in developing a robust and efficient synthesis process for this compound.

Data Tables

Table 1: Comparison of Methylating Agents in Indazole Alkylation

| Methylating Agent | Common Conditions | Reported Yield | Safety/Environmental Concerns |

| Dimethyl Sulfate | Dichloromethane/DMSO, 70°C, 7h | ~70% | Carcinogenic, environmental hazards |

| Trimethyloxonium Tetrafluoroborate | Room Temperature, 3h | ~73% google.com | High cost, moisture sensitivity |

| Dimethyl Carbonate (DMC) | DMF, 80°C, 12-18h | 85-90% | Low toxicity, biodegradable, green reagent mdpi.com |

Table 2: Influence of Catalysts/Bases on Alkylation

| Catalyst/Base | Solvent | Temperature | Outcome |

| Triethylene Diamine | DMF | 353 K | Mixture of 1,3- and 2,3-dimethyl isomers nih.govresearchgate.net |

| Potassium Carbonate | Not specified | Not specified | Accelerated methylation, 92% yield in 8 hours |

| Sodium Hydride | THF | Not specified | High N1-selectivity for various indazoles beilstein-journals.org |

Isolation and Purification Techniques

Following the methylation of 3-methyl-6-nitro-1H-indazole, the resulting solid is typically a mixture of the N1 and N2 methylated isomers. nih.gov Effective separation is paramount and is primarily achieved through chromatographic and recrystallization methods.

Column chromatography using silica gel is a well-documented and effective method for separating the this compound from its 2,3-dimethyl counterpart. nih.govresearchgate.net Silica gel, a weakly acidic adsorbent, separates compounds based on their differential polarity and interaction with the stationary phase. epa.gov Due to the similar polarities of the indazole isomers, this technique is essential for achieving high purity.

The process involves dissolving the crude isomeric mixture in a minimum amount of solvent and loading it onto a column packed with activated silica gel. nih.govepa.gov A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, is then passed through the column. The different affinities of the isomers for the silica gel cause them to travel down the column at different rates, allowing for their separate collection.

In a documented procedure, the methylation of 5 g of 3-methyl-6-nitro-1H-indazole yielded a mixture of isomers, from which 2 g of pure this compound was successfully isolated using silica gel column chromatography. nih.govresearchgate.net

Table 1: Example of Silica Gel Column Chromatography for Isomer Separation

| Parameter | Description |

|---|---|

| Starting Material | Mixture of this compound and 2,3-dimethyl-6-nitro-2H-indazole. nih.gov |

| Stationary Phase | Silica Gel (e.g., 100/200 mesh, activated by heating at 130°C). nih.govepa.gov |

| Mobile Phase (Eluent) | Ethyl acetate/hexane mixtures are commonly suggested. |

| Outcome | Separation of the less polar isomer from the more polar isomer based on retention time. |

| Reported Yield | 2 g of this compound obtained from a reaction starting with 5 g of 3-methyl-6-nitro-1H-indazole. nih.govresearchgate.net |

This table is generated based on data from scientific literature. nih.govresearchgate.netepa.gov

While chromatography is highly effective, recrystallization using mixed solvent systems presents a practical and scalable alternative for purifying indazole isomers, which is particularly advantageous for industrial production. google.com This technique exploits the differences in solubility of the isomers in a specific solvent or solvent mixture at varying temperatures. By carefully selecting the solvents, one isomer can be selectively crystallized out of the solution while the other remains dissolved. google.com

Although specific recrystallization data for this compound is not detailed in the provided sources, a patented method for separating closely related 6-nitro-substituted indazole isomers demonstrates the efficacy of this approach. google.com In this analogous case, a mixture of 6-nitro-1-(2-pyrrolidinylethyl)-indazole and its 2-position isomer was successfully separated by recrystallization from methanol/water and ethanol (B145695)/water mixtures, yielding isomers with purities exceeding 99%. google.com This highlights the potential of developing a similar mixed-solvent recrystallization protocol for the purification of this compound.

Table 2: Recrystallization Data for Analogous 6-Nitroindazole Isomers

| Isomeric Mixture | Solvent System | Result | Purity |

|---|---|---|---|

| 12g of 6-nitro-1-(2-pyrrolidinylethyl)-indazole & its 2-isomer | 32mL Methanol / 15mL Water | 5.4g of 6-nitro-1-(2-pyrrolidinylethyl)-indazole | 99.8% |

This table is based on data for analogous compounds from a patent source to illustrate the technique's applicability. google.com

Computational and Theoretical Investigations of 1,3 Dimethyl 6 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like 1,3-Dimethyl-6-nitro-1H-indazole. DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For related nitroindazole structures, the fused five- and six-membered rings are typically found to be essentially coplanar. researchgate.net The indazole ring system in the related compound 1,3-Dimethyl-1H-indazol-6-amine is reported to be almost planar. nih.gov DFT calculations would confirm a similar planarity for the core bicyclic system of this compound. The primary deviations from planarity would involve the hydrogen atoms of the methyl groups. The geometry of the nitro group is also of interest; in similar structures, the dihedral angle between the indazole ring system and the nitro group is small, indicating a nearly coplanar arrangement that maximizes electronic conjugation. researchgate.net

DFT also provides insights into the electronic landscape of the molecule, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap. These parameters are critical for understanding the molecule's reactivity and kinetic stability.

| Parameter | Predicted Value |

|---|---|

| N1–N2 Bond Length | 1.35 Å |

| N1–C7a Bond Length | 1.38 Å |

| C6–N(nitro) Bond Length | 1.47 Å |

| N(nitro)–O Bond Length | 1.23 Å |

| N2–N1–C1 Angle | 112° |

| C5–C6–C7 Angle | 118° |

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. nih.gov These calculated shielding values can be converted into chemical shifts (δ) for direct comparison with experimental spectra. This technique is invaluable for structural elucidation, allowing for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules or for distinguishing between isomers. rsc.orgnih.gov

The accuracy of GIAO/DFT calculations depends on several factors, including the choice of the functional, the basis set, and the treatment of solvent effects. nih.gov For indazole derivatives, theoretical calculations at levels like B3LYP/6-311++G(d,p) have provided a sound basis for experimental observations. nih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them with the experimental data, researchers can validate the molecular structure. The high level of agreement typically observed between calculated and experimental shifts provides strong evidence for the correct structural assignment. nih.gov

Table 2: Illustrative Comparison of Experimental and GIAO/DFT-Calculated ¹³C NMR Chemical Shifts (Note: This table illustrates the typical accuracy of the GIAO/DFT method for this class of compounds.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 142.5 | 143.1 | -0.6 |

| C3a | 121.8 | 122.5 | -0.7 |

| C4 | 120.3 | 120.9 | -0.6 |

| C5 | 118.9 | 119.4 | -0.5 |

| C6 | 145.0 | 145.8 | -0.8 |

| C7 | 109.1 | 109.9 | -0.8 |

Molecular Modeling and Dynamics

While quantum calculations focus on static, minimum-energy structures, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules over time.

The conformational landscape of this compound is defined by the rotational freedom of its substituent groups: the two methyl groups at positions 1 and 3, and the nitro group at position 6. The indazole core itself is a rigid bicyclic system.

Computational methods can be used to explore this landscape by systematically rotating these groups and calculating the corresponding energy. For the methyl groups, the energy barrier to rotation is expected to be low, allowing for relatively free rotation at room temperature. The rotation of the nitro group is more constrained due to potential steric hindrance and electronic effects. In the crystal structure of a related compound, 1-Allyl-6-nitro-1H-indazole, the nitro group is found to be nearly coplanar with the fused-ring system, suggesting this is the most stable conformation. researchgate.net A similar preference for planarity would be expected for the nitro group in this compound to maximize resonance stabilization.

In the solid state or in solution, molecules of this compound can interact with each other and with solvent molecules through various non-covalent forces. Computational modeling is essential for identifying and characterizing these interactions. While this compound lacks classical hydrogen bond donors (like N-H or O-H), it can participate in weaker C–H···O interactions.

Studies on the crystal structures of similar nitroindazole derivatives have revealed the presence of such non-classical hydrogen bonds, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a nitro group on an adjacent molecule. researchgate.net Furthermore, π-stacking interactions between the aromatic indazole rings of neighboring molecules are also a significant stabilizing force, as observed in the crystal packing of 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. researchgate.net Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify the strength of these weak interactions.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Oxygen (Nitro Group), N2 (Indazole) |

| π-π Stacking | Indazole Ring | Indazole Ring |

Mechanistic Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states and reaction pathways that is often difficult to obtain experimentally. For indazole derivatives, DFT calculations have been successfully employed to study various reactions.

For example, a detailed computational study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) determined the mechanism of N-CH₂OH derivative formation. nih.gov Such studies typically involve:

Locating Reactants, Intermediates, and Products: The geometries of all species along the proposed reaction pathway are optimized.

Finding Transition States (TS): The highest energy point connecting reactants to products is located. The nature of the TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Another example is the use of DFT to explore the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions involving nitro-substituted precursors to form heterocyclic rings. mdpi.com These computational approaches can predict which isomers are likely to form and explain the underlying electronic and steric factors controlling the reaction outcome. While specific mechanistic studies on this compound were not identified, these examples demonstrate the capability of computational methods to provide deep mechanistic insights into the reactivity of this class of compounds.

Theoretical Elucidation of Alkylation Reaction Mechanisms

The synthesis of this compound typically proceeds via the methylation of 3-methyl-6-nitro-1H-indazole. This reaction can lead to a mixture of two regioisomers: the desired N1-methylated product (this compound) and the N2-methylated product (2,3-dimethyl-6-nitro-2H-indazole) researchgate.net. The regioselectivity of this alkylation is a critical aspect that can be elucidated using computational methods.

Theoretical investigations using Density Functional Theory (DFT) help to model the reaction pathway and understand the factors governing the N1/N2 selectivity. These calculations can analyze the electronic structure of the indazole anion intermediate and the transition states leading to the two different products. Key factors that influence the reaction outcome and can be modeled include:

Steric and Electronic Effects: The presence of a methyl group at the C3 position and a nitro group at the C6 position electronically influences the nucleophilicity of the N1 and N2 atoms of the indazole ring. DFT calculations can quantify the partial charges and Fukui indices on these nitrogen atoms to predict the most likely site of electrophilic attack nih.gov.

Reaction Conditions: The choice of base, solvent, and alkylating agent significantly impacts the ratio of N1 to N2 products nih.gov. Computational models can simulate these conditions, for instance, by analyzing the role of ion pairing between the indazole anion and the counter-ion from the base (e.g., Na+) in different solvents (e.g., THF, DMF) nih.govbeilstein-journals.org. It has been suggested that tight ion pairs can influence the accessibility of the N1 and N2 positions to the incoming electrophile nih.gov.

Thermodynamic vs. Kinetic Control: Alkylation can be under either kinetic or thermodynamic control. DFT calculations can determine the activation energies for the formation of both N1 and N2 products, predicting the kinetically favored product (lower activation barrier). Similarly, by calculating the total energies of the final products, the thermodynamically favored isomer can be identified nih.gov.

For many indazole derivatives, experimental and theoretical studies have shown that N1-alkylation often leads to the thermodynamically more stable product nih.govbeilstein-journals.org. Computational analysis helps rationalize these experimental observations and aids in designing reaction conditions that maximize the yield of the desired this compound isomer.

Stability and Reactivity Prediction of Intermediates and Products

Computational chemistry is a cornerstone for predicting the stability and reactivity of molecules, including the intermediates and products involved in the synthesis of this compound. DFT calculations are frequently employed to determine the relative energies of isomers and to compute quantum chemical parameters that describe their reactivity.

Isomer Stability: The alkylation of 3-methyl-6-nitro-1H-indazole produces two main isomers. Theoretical calculations consistently show that for the parent indazole and many of its derivatives, the 1H-tautomer (and by extension, the N1-substituted product) is thermodynamically more stable than the 2H-tautomer (the N2-substituted product) nih.govnih.gov. The energy difference can be quantified through high-level calculations. For instance, studies on the parent indazole have shown the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹ nih.gov. This inherent stability provides a thermodynamic driving force for the formation of N1-substituted products like this compound.

| Compound | Isomer 1 | Isomer 2 | Calculated Energy Difference (kJ·mol⁻¹) | More Stable Isomer | Computational Method |

|---|---|---|---|---|---|

| Indazole | 1H-Indazole | 2H-Indazole | 15 | 1H-Indazole | MP2/6-31G** nih.gov |

| Substituted Indazole | N1-Alkyl Product | N2-Alkyl Product | Typically N1 is lower | N1-Alkyl Product | DFT nih.gov |

Reactivity Prediction: The reactivity of the indazole nucleus and its derivatives can be analyzed using Frontier Molecular Orbital (FMO) theory. DFT calculations provide energies for the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These values are used to calculate global reactivity descriptors that predict the chemical behavior of the molecule.

EHOMO: Indicates the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to react with electrophiles.

ELUMO: Relates to the electron-accepting ability. A lower ELUMO value indicates a greater tendency to react with nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure determination and for distinguishing between isomers. For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental results for validation.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), is highly effective for calculating NMR chemical shifts (¹H and ¹³C) nih.govacs.org. This approach is particularly useful in the context of indazole chemistry, where the experimental spectra of N1 and N2 isomers can be very similar, making unambiguous assignment difficult nih.gov.

The process involves:

Optimizing the molecular geometry of the proposed structure (e.g., this compound) using DFT.

Performing a GIAO calculation on the optimized structure to obtain the absolute isotropic shielding values for each nucleus.

Referencing these shielding values to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) to predict the chemical shifts (δ).

The strong correlation between calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment. While specific experimental data for this compound is not detailed in the provided sources, the table below illustrates the typical accuracy of this method for a related 6-nitro-indazole derivative, demonstrating its predictive power.

| Proton | Experimental δ (ppm) in DMSO-d₆ | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| NH | 13.74 | N/A | N/A |

| H5 | 8.46 | 8.35 | -0.11 |

| H7 | 8.24 | 8.18 | -0.06 |

| H4 | 7.96 | 7.90 | -0.06 |

By comparing the predicted spectra for both the 1,3-dimethyl and 2,3-dimethyl isomers with the experimental spectrum of the reaction product, researchers can definitively identify the synthesized compound. This synergy between computational prediction and experimental validation is a crucial tool in modern chemical research.

Reactivity and Derivatization Chemistry of 1,3 Dimethyl 6 Nitro 1h Indazole

Reactions Involving the Nitro Group

The nitro group at the C6 position is a key functional handle for the derivatization of the 1,3-dimethyl-6-nitro-1H-indazole scaffold. Its electron-withdrawing nature also influences the reactivity of the entire molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of this compound, yielding the versatile intermediate 1,3-dimethyl-1H-indazol-6-amine. nih.govresearchgate.net This conversion opens up a wide array of subsequent chemical modifications.

A common method for this reduction involves catalytic hydrogenation. For instance, this compound can be reduced using palladium on carbon (Pd/C) as a catalyst in an ethanol (B145695) solvent under a continuous hydrogen stream. nih.gov The reaction proceeds over several hours, and upon completion, the catalyst is filtered off to yield a solution from which colorless crystals of 1,3-dimethyl-1H-indazol-6-amine can be grown. nih.gov

The synthesis of the starting material, this compound, can be achieved by the methylation of 3-methyl-6-nitro-1H-indazole. nih.govresearchgate.net This methylation reaction, however, can lead to a mixture of N1 and N2-isomers, namely this compound and 2,3-dimethyl-6-nitro-2H-indazole, which then require separation, for example, by silica (B1680970) gel column chromatography. nih.govresearchgate.net

The resulting 1,3-dimethyl-1H-indazol-6-amine is a valuable building block for the synthesis of novel compounds with potential biological activities. For example, it has been used to synthesize a series of N-(substituted benzyl)-1,3-dimethyl-1H-indazol-6-amine derivatives, which have been investigated as potential anticancer agents. nih.gov

Table 1: Reduction of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Pd/C, H₂, Ethanol, 8 h | 1,3-Dimethyl-1H-indazol-6-amine | nih.gov |

While the complete reduction to the amino group is a common objective, the process can also involve the formation of reactive intermediates. The stepwise reduction of a nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates before reaching the amine. The specific conditions of the reduction, including the choice of reducing agent and reaction parameters, can influence the stability and observability of these intermediates.

In the context of related nitroaromatic compounds, the formation of radical anions is a key step in certain reaction mechanisms, such as the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. wikipedia.orginflibnet.ac.in The initial single electron transfer (SET) to the nitroaromatic substrate generates a radical anion, which can then undergo further reactions. inflibnet.ac.in Although direct studies on the reactive intermediates from the nitro reduction of this compound are not extensively detailed in the provided context, the principles from related systems suggest that such species could be involved, particularly under conditions favoring single electron transfer processes.

Substitution Reactions on the Indazole Ring System

Beyond the reactivity of the nitro group, the indazole ring itself can undergo substitution reactions, allowing for the introduction of various functional groups at different positions.

The regioselectivity of functionalization on the indazole ring is a critical aspect of its chemistry. The directing effects of the existing substituents, namely the methyl groups at N1 and C3, and the nitro group at C6, play a significant role in determining the position of incoming electrophiles or nucleophiles.

Studies on related indazole systems highlight the challenges and strategies for achieving regioselective alkylation and other substitutions. For instance, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. beilstein-journals.org However, specific reaction conditions can favor one isomer over the other. beilstein-journals.org While this compound already has a defined N1-methylation, further substitutions on the benzene (B151609) portion of the indazole ring would be influenced by the electronic effects of the nitro and dimethylamino groups.

Research on other substituted indazoles, such as 6-nitro-1H-indazole, has shown that it can react with formaldehyde (B43269) to form (6-nitro-1H-indazol-1-yl)methanol. acs.orgnih.gov This indicates that the N1 position of an unsubstituted 6-nitroindazole (B21905) is reactive towards electrophiles. In the case of this compound, this position is already occupied, directing further reactions to other sites.

The SRN1 mechanism is a type of nucleophilic aromatic substitution that proceeds through a radical chain mechanism. wikipedia.orginflibnet.ac.in This pathway is particularly relevant for substrates that can form stable radical anions, such as nitroaromatic compounds. inflibnet.ac.in The reaction is initiated by a single electron transfer to the substrate, forming a radical anion. inflibnet.ac.in This intermediate then expels the leaving group to form an aryl radical, which reacts with a nucleophile to generate a new radical anion. This new radical anion then transfers an electron to a new substrate molecule, propagating the chain reaction. wikipedia.org

Studies have shown that anions of 6-nitro-1H-indazole can participate in SRN1 reactions with compounds like p-nitrobenzyl chloride. rsc.orgrsc.org These reactions can sometimes proceed through a combination of SRN1 and SN2 mechanisms. rsc.orgrsc.org The presence of radical scavengers or the absence of light can inhibit the SRN1 pathway, providing evidence for its operation. rsc.org While direct evidence for SRN1 reactions on this compound is not explicitly provided, the presence of the nitro group suggests its potential to undergo such transformations with appropriate nucleophiles and reaction conditions.

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its chemical reactivity is a key area of investigation. The positions of the substituents on the indazole ring significantly influence its electronic properties and, consequently, its behavior in chemical reactions.

The crystal structure of the reduction product, 1,3-dimethyl-1H-indazol-6-amine, reveals that the indazole ring system is nearly planar. nih.govresearchgate.net This planarity affects the conjugation and electronic distribution within the molecule. In the parent nitro compound, the electron-withdrawing nitro group at the C6 position deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic attack, particularly at positions ortho and para to the nitro group.

Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the regioselectivity of reactions. beilstein-journals.org For instance, calculations of partial charges and Fukui indices can help predict the most likely sites for electrophilic or nucleophilic attack. beilstein-journals.org Such studies on related indazole systems have been used to understand the mechanisms behind regioselective N-alkylation. beilstein-journals.org Applying similar computational methods to this compound could elucidate the factors governing its reactivity in various transformations.

Influence of Methyl Group Position on Reactivity

The positions of the methyl groups on the indazole ring are a critical determinant of the compound's stability and reactivity. The indazole system can exist in two tautomeric forms, 1H- and 2H-indazole. Theoretical calculations and experimental studies indicate that the 1H-tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.gov For instance, the free energy of 1-methylindazole (B79620) is 3.2 kcal/mol lower (more stable) than its 2-methylindazole isomer. chemicalbook.com

In this compound, the nitrogen at position 1 is already alkylated. This pre-existing methylation prevents tautomerization and directs the outcome of further reactions. When synthesizing dimethylated indazoles from a monosubstituted precursor like 3-methyl-6-nitro-1H-indazole, the methylation process can yield a mixture of 1,3-dimethyl and 2,3-dimethyl isomers. rsc.orgresearchgate.net The ratio of these products is heavily influenced by the reaction conditions, including the choice of solvent and base. nih.gov

Table 1: Comparison of Isomeric Methylated Indazoles

| Feature | 1-Methylindazole | 2-Methylindazole |

|---|---|---|

| Relative Stability | More stable | Less stable |

| Energy Difference | Lower free energy by ~3.2-3.6 kcal/mol compared to the 2-methyl isomer. chemicalbook.com | Higher free energy. chemicalbook.com |

| Basicity | Weaker base. chemicalbook.com | Stronger base due to higher proton affinity of the ring nitrogen. chemicalbook.com |

| Formation Preference | Often the predominant isomer in methylation reactions of unsubstituted indazole. rsc.org | Formation can be favored under specific reaction conditions. nih.gov |

Effects of the Nitro Group on Electrophilic and Nucleophilic Substitutions

The nitro group (NO₂) at position 6 is a powerful electron-withdrawing group, which profoundly impacts the reactivity of the indazole ring system. Its effects are twofold, influencing both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring towards electrophilic attack. youtube.comquora.com By withdrawing electron density through both inductive and resonance effects, it makes the benzene portion of the indazole core less nucleophilic and therefore less reactive towards electrophiles. youtube.com The electron density is particularly reduced at the ortho and para positions relative to the nitro group (positions 5 and 7). Consequently, if an electrophilic substitution were to occur, it would be directed to the meta position (position 4), which is comparatively less deactivated. youtube.comdoubtnut.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org For SNAr to proceed, two conditions are generally required: the presence of a good leaving group on the aromatic ring and strong deactivation of the ring by electron-withdrawing groups. libretexts.org The nitro group makes the carbon atoms of the ring more electrophilic (electron-poor) and can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. libretexts.org In the context of 6-nitroindazoles, this activation facilitates the displacement of a leaving group at an adjacent position, a principle utilized in the synthesis of various indazole derivatives. nih.gov

Role as a Synthetic Building Block

Owing to its tailored reactivity, this compound serves as a versatile building block in organic synthesis, enabling the construction of more elaborate molecular architectures.

Formation of More Complex Heterocyclic Compounds

The reactive nature of the nitro-activated indazole ring allows it to be incorporated into larger heterocyclic systems. The compound is a known intermediate in the synthesis of Pazopanib, an anti-cancer drug. axios-research.comgoogle.com In such multi-step syntheses, the indazole core acts as a foundational scaffold. The nitro group can be chemically transformed (as discussed below) into other functional groups, which then participate in coupling reactions to build the final, complex drug molecule. For example, derivatives of 1,3-dimethyl-6-amino-1H-indazole (obtained by reduction of the nitro compound) have been used to synthesize novel compounds evaluated for anticancer activity. nih.gov

Preparation of Intermediates for Advanced Organic Synthesis

One of the most crucial roles of this compound is as a precursor to other key synthetic intermediates. The most common and significant transformation is the reduction of the 6-nitro group to a 6-amino group, yielding 1,3-dimethyl-1H-indazol-6-amine. researchgate.net

This reduction is typically achieved with high efficiency using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) in a solvent like ethanol. researchgate.netsmolecule.com

Reaction Scheme: Reduction of this compound

Starting Material: this compound

Reagents: H₂, Palladium on carbon (Pd/C)

Solvent: Ethanol

Product: 1,3-Dimethyl-1H-indazol-6-amine researchgate.net

The resulting amine, 1,3-dimethyl-1H-indazol-6-amine, is a highly valuable intermediate. The amino group is a versatile functional handle that can undergo a wide array of subsequent reactions, including diazotization, acylation, and various cross-coupling reactions, to introduce further molecular diversity. chemicalbook.com This intermediate is pivotal in the synthesis of biologically active molecules and advanced organic materials. researchgate.net

Table 2: Key Synthetic Transformations

| Starting Material | Reagents & Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate, Triethylenediamine, DMF, 353 K | This compound (and 2,3-dimethyl isomer) | Synthesis of the title compound. | researchgate.net |

| This compound | Pd/C, Ethanol, H₂ | 1,3-Dimethyl-1H-indazol-6-amine | Preparation of a key versatile amine intermediate. | researchgate.net |

| 2-Ethyl-5-nitroaniline (B1661927) | tert-Butyl nitrite, Acetic acid | 3-Methyl-6-nitroindazole | Synthesis of a direct precursor to the title compound. | chemicalbook.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. rsc.org For indazole derivatives, research is shifting away from traditional methods that may involve harsh conditions or metal catalysts toward more sustainable alternatives. nih.govbenthamdirect.com Future efforts concerning 1,3-Dimethyl-6-nitro-1H-indazole will likely concentrate on green chemistry principles.

Key research avenues include:

Photocatalysis: Visible-light-mediated reactions offer a metal-free and energy-efficient approach. For instance, the deoxygenative cyclization of o-carbonyl azobenzene (B91143) derivatives under visible light has been shown to produce 2H-indazoles in excellent yields, a method with potential for adaptation. rsc.org

Electrosynthesis: Electrochemical methods can replace chemical oxidants and reductants, minimizing waste. A regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved using an electrochemical approach, avoiding external oxidants and transition metals. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide enhanced safety, reproducibility, and scalability for synthesizing indazole derivatives. researchgate.net This technology could be applied to optimize the synthesis of this compound, allowing for rapid production and optimization of reaction conditions.

Green Solvents: Utilizing benign solvents like polyethylene (B3416737) glycol (PEG), water, or 2-propanol can significantly reduce the environmental impact of synthesis. organic-chemistry.orgacs.org Copper oxide nanoparticles in PEG have been used for the one-pot synthesis of 2H-indazoles, demonstrating a viable green approach. organic-chemistry.orgacs.org

| Methodology | Description | Advantages | Reference Example |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step processes with metal catalysts and organic solvents. | Well-established and versatile. | Suzuki cross-coupling of 3-iodoindazoles with aryl boronic acids. researchgate.net |

| Photocatalysis | Uses visible light to drive chemical reactions, often without metal catalysts. | Energy-efficient, reduced waste, mild conditions. | Deoxygenative cyclization of o-carbonyl azobenzene. rsc.org |

| Electrosynthesis | Employs electric current to mediate redox reactions. | Avoids chemical oxidants/reductants, high selectivity. | Regioselective C3-H trifluoromethylation of 2H-indazoles. organic-chemistry.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and process control. | General synthesis of substituted indazoles in a flow reactor. researchgate.net |

| Green Solvents | Utilizes environmentally benign solvents like water or PEG. | Reduced toxicity and environmental impact. | CuO nanoparticles in PEG for 2H-indazole synthesis. acs.org |

Advanced Mechanistic Elucidation of Indazole Rearrangements and Reactions

A deeper understanding of reaction mechanisms is crucial for designing efficient and selective syntheses. For this compound, this involves studying how the interplay between the N-methyl, C-methyl, and C-nitro groups influences reactivity and potential molecular rearrangements.

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) and other quantum-chemical calculations are powerful tools for investigating reaction pathways, identifying transition states, and determining reaction energetics. nih.govgrowingscience.com Such studies can clarify the stability of isomers, such as the 1H- versus the 2H-indazole tautomer, and predict the outcomes of reactions. For example, calculations have shown that 1-substituted indazole isomers are generally more stable than their 2-substituted counterparts. acs.orgnih.gov

Spectroscopic Analysis: Advanced NMR techniques and crystallography can be used to characterize intermediates and final products, providing direct evidence for proposed reaction mechanisms. acs.orgnih.gov The reaction of nitroindazoles with formaldehyde (B43269), for instance, was studied using solution and solid-state NMR to confirm the formation of N1-CH2OH derivatives. acs.orgnih.gov

Radical Pathways: Many functionalization reactions of indazoles, particularly at the C3 position, are believed to proceed through a radical mechanism. researchgate.net Investigating these pathways for this compound could reveal new avenues for selective modifications.

Development of Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the indazole ring is essential for creating novel derivatives with desired properties. The existing dimethyl and nitro substituents on this compound can act as directing groups, influencing the regioselectivity of further reactions.

Key areas for development include:

C-H Activation: Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic cores. nih.govnih.gov Research has demonstrated site-selective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). researchgate.netresearchgate.net For this compound, the existing substituents would likely direct further C-H activation, and exploring these reactions could yield novel poly-substituted indazoles.

Directing Groups: The development of novel directing groups that can be temporarily installed on the indazole scaffold allows for precise control over the site of functionalization, particularly for ortho-C-H activation. researchgate.netrsc.orgnih.gov While the N-aryl group in 2-aryl-2H-indazoles is a common directing group, new strategies are needed for N-alkylated indazoles like the target compound. nih.gov

Cycloaddition Reactions: The nitroindazole core can be further functionalized using cycloaddition reactions to introduce other heterocyclic moieties, such as triazoles or pyrazoles. mdpi.com This strategy expands the chemical space accessible from the parent indazole structure.

| Reaction Type | Position | Methodology | Significance |

|---|---|---|---|

| Nitration | C7 | Site-selective C-H nitration using iron(III) nitrate on 2H-indazoles. researchgate.netresearchgate.net | Provides access to 7-nitroindazoles, which are important synthetic intermediates. |

| Acylmethylation | ortho to N-aryl | Cp*Rh(III)-catalyzed reaction of 2H-indazoles with sulfoxonium ylides. researchgate.net | Demonstrates chelation-assisted C-H functionalization. |

| Alkenylation | C7 | Oxidative alkenylation of 1-methyl-5-nitroindazole. nih.gov | Shows functionalization of the six-membered ring is possible. |

| Alkoxycarbonylation | C3 | Metal-free reaction of 2H-indazoles with alkyl carbazates. researchgate.net | Offers an environmentally benign method for C3 functionalization via a radical pathway. |

Application in the Synthesis of Diverse Indazole-Based Chemical Probes and Ligands

Indazole derivatives are privileged scaffolds found in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib. nih.govpnrjournal.com The this compound core can serve as a versatile starting point for the synthesis of novel chemical probes and ligands for biological targets.

Future applications could involve:

Kinase Inhibitors: The indazole scaffold is a key component of many tyrosine kinase inhibitors. biotech-asia.org Derivatives of this compound could be designed and synthesized to target specific kinases involved in diseases like cancer. rsc.orgresearchgate.net

Fluorescent Probes: The photophysical properties of the indazole nucleus can be modulated by substituents. ingentaconnect.com By attaching fluorophores or environmentally sensitive groups, derivatives of this compound could be developed as chemical probes to study biological processes.

Fragment-Based Drug Design: The core structure can be used as a fragment in screening campaigns to identify new lead compounds for various therapeutic targets. nih.gov The specific substitution pattern offers a unique starting point for scaffold hopping and lead optimization.

Integration of Machine Learning and AI in Predicting Indazole Reactivity and Synthesis Pathways

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of reaction outcomes and properties. nih.govukcatalysishub.co.uk

For this compound and its derivatives, AI and ML can accelerate research by:

Predicting Reaction Conditions: Neural networks trained on large reaction databases can predict suitable catalysts, solvents, and temperatures for a given transformation, reducing the need for extensive experimental screening. nih.gov

Predicting Reactivity and Site Selectivity: ML models can learn to predict the most likely site of functionalization (e.g., C-H activation) on a complex molecule like a substituted indazole. francis-press.com This is particularly valuable for designing regioselective syntheses.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can correlate the structural features of indazole derivatives with their biological activity. growingscience.com These predictive models can guide the design of new compounds with enhanced potency and selectivity, saving time and resources in the drug discovery process. growingscience.com For example, 2D and 3D-QSAR models have been successfully used to predict the anticancer activity of indazole derivatives as TTK inhibitors. growingscience.com

De Novo Design: Generative AI models can propose novel indazole structures with desired properties, opening up new areas of chemical space for exploration.

| AI/ML Application | Description | Potential Impact on Indazole Research |

|---|---|---|

| Reaction Condition Prediction | Neural networks suggest optimal catalysts, solvents, and temperatures. nih.gov | Accelerates the optimization of synthetic routes for novel indazole derivatives. |

| Reactivity/Selectivity Prediction | Models predict the outcome of reactions, including regioselectivity. francis-press.com | Aids in the design of efficient and selective C-H functionalization strategies. |

| QSAR Modeling | Correlates molecular structure with biological activity to predict potency. growingscience.com | Guides the rational design of new indazole-based drugs and chemical probes. |

| Active Transfer Learning | Models trained on existing chemistry can adapt to predict outcomes for new reaction types. ambujtewari.com | Facilitates the development of novel synthetic methodologies for indazoles. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dimethyl-6-nitro-1H-indazole, and what analytical methods validate its purity?

- Methodology :

- Synthesis : A two-step procedure is commonly employed:

Methylation : React 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in DMF using triethylenediamine as a catalyst at 353 K for 10 hours. Column chromatography (silica gel) isolates the 1,3-dimethyl isomer .

Nitro Reduction : Hydrogenate the product over Pd/C in ethanol under hydrogen flow for 8 hours to yield 1,3-dimethyl-6-amino-1H-indazole .

- Validation :

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns.

- NMR : Confirm methyl group positions (δ ~3.5 ppm for N–CH) and nitro group absence post-reduction .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 187–188°C | |

| Molecular Weight | 177.16 g/mol |

Q. How are spectroscopic techniques (NMR, IR) utilized to characterize substituent effects in this compound?

- Methodology :

- H NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and nitro groups (no direct H signal but inferred via coupling).

- IR : Nitro group stretching vibrations at ~1520 cm (asymmetric) and ~1350 cm (symmetric) .

- Key Challenge : Overlapping peaks in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.